(5E,14E)-icosa-5,14-dienoic acid is a type of unsaturated fatty acid characterized by its two double bonds located at the 5th and 14th positions in the carbon chain. This compound belongs to the eicosanoid family and plays significant roles in various biological processes, including cellular signaling and inflammation modulation. It is primarily sourced from marine organisms and certain algae, where it is synthesized as part of lipid metabolism .
The synthesis of (5E,14E)-icosa-5,14-dienoic acid typically involves several steps:
In industrial settings, these methods are optimized for efficiency and yield, often employing catalysts to enhance reaction rates and reduce costs.
The molecular formula for (5E,14E)-icosa-5,14-dienoic acid is with a molecular weight of approximately 308.5 g/mol. The compound's structure features two double bonds in a long carbon chain, which significantly influences its chemical behavior and biological activity.
(5E,14E)-icosa-5,14-dienoic acid can participate in various chemical reactions:
These reactions are crucial for its application in synthetic organic chemistry and biochemistry.
The mechanism of action for (5E,14E)-icosa-5,14-dienoic acid involves its interaction with specific molecular targets:
| Property | Value |
|---|---|
| Molecular Formula | C20H36O2 |
| Molecular Weight | 308.5 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 462.1 °C at 760 mmHg |
| Flash Point | 326.3 ± 15.2 °C |
| Appearance | Liquid |
These properties indicate that (5E,14E)-icosa-5,14-dienoic acid is a liquid at room temperature with significant thermal stability .
(5E,14E)-icosa-5,14-dienoic acid has a variety of applications in scientific research:
Fatty acid desaturases are pivotal enzymes governing the introduction of double bonds into fatty acid chains, determining their biological activity and metabolic fate. For (5E,14E)-icosa-5,14-dienoic acid (EDA), the stereospecific positioning of the Δ5 and Δ14 double bonds is catalyzed by distinct desaturases operating sequentially. Unlike the more common omega-6 pathway (where Δ6-desaturase acts on linoleic acid), EDA biosynthesis involves Δ9-elongase activity converting linoleic acid (18:2n-6) to eicosadienoic acid (20:2n-6) with double bonds at C11 and C14. Subsequent Δ5-desaturase action then introduces the Δ5 bond, forming the 5,14-dienoic structure [4] [10].
A critical distinction lies in the tissue-specific expression of these desaturases. Human testicular microsomes exhibit unique Δ8-desaturase capability, converting EDA to eicosa-8,11,14-trienoic acid, a precursor for specialized eicosanoids. This contrasts with hepatic tissue, which lacks Δ8-desaturase activity, highlighting compartmentalized metabolic networks [4]. The FADS2 gene product (Δ6/Δ8 bifunctional desaturase) is implicated in this reaction, exhibiting flexibility in substrate recognition when presented with EDA [4].
Table 1: Desaturase Specificity in EDA Metabolism
| Desaturase Type | Substrate Specificity | Product Formed | Tissue Localization |
|---|---|---|---|
| Δ9-Elongase | Linoleic acid (18:2n-6) | Eicosa-11,14-dienoic acid (EDA) | Liver, Testes |
| Δ5-Desaturase | Eicosa-11,14-dienoic acid | (5E,14E)-Icosa-5,14-dienoic acid | Ubiquitous |
| Δ8-Desaturase | Eicosa-11,14-dienoic acid | Eicosa-8,11,14-trienoic acid | Primarily Testes |
EDA shares biosynthetic origins with arachidonic acid (AA, 20:4n-6) but diverges significantly in downstream metabolism. Both originate from linoleic acid via elongation/desaturation, but EDA’s conjugated diene system (Δ5,Δ14) imposes steric constraints that limit its cyclization by cyclooxygenases (COX). While AA is readily converted to prostaglandins (e.g., PGG2/PGH2) by COX-1/2, EDA exhibits only partial substrate competency. Stopped-flow kinetics reveal that prostaglandin endoperoxide synthase (PTGS) interacts with EDA analogs like cis,cis-eicosa-11,14-dienoic acid, forming the tyrosyl radical (Intermediate II) but with altered kinetics and reduced efficiency compared to AA [6].
Furthermore, EDA’s elongation/desaturation products differ structurally from AA metabolites. In human testes, EDA undergoes Δ8-desaturation to form eicosa-8,11,14-trienoic acid, bypassing the canonical dihomo-γ-linolenic acid (DGLA, 20:3n-6) pathway. This trienoic acid cannot serve as a direct precursor for 2-series prostaglandins due to the absence of the Δ5 bond required for PGH2 synthase activity. Consequently, EDA metabolism generates truncated eicosanoid profiles with potentially unique signaling roles [4] [6].
EDA also influences endocannabinoid biosynthesis. It competitively inhibits diacylglycerol lipase (DAGL), reducing 2-arachidonoylglycerol (2-AG) synthesis. Additionally, its incorporation into phospholipids may alter substrate availability for AA release by phospholipase A2 (PLA2), indirectly modulating AA-derived lipid mediators [6].
Cytochrome P450 (CYP) epoxygenases catalyze the oxidation of EDA’s double bonds, forming epoxy-eicosadienoic acids (EpEDAs). Unlike AA (primarily epoxidized at C5-C6, C8-C9, C11-C12, and C14-C15), EDA’s conjugated diene system favors epoxidation at the Δ14 bond due to electron density distribution. Human CYP2J2 and CYP2C isoforms demonstrate regioselectivity toward EDA, generating 14,15-epoxy-icosa-5-enoic acid as the major epoxide [6] [8].
These epoxides are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to dihydroxy-eicosadienoic acids (DiHEDAs). The predominant diol formed is 14,15-dihydroxy-icosa-5-enoic acid, which exhibits biological activities distinct from AA-derived epoxides/diols (EETs/DiHETs). While EETs are vasodilatory, preliminary evidence suggests 14,15-DiHEDA modulates macrophage polarization via PPARγ activation, linking EDA metabolism to inflammatory resolution pathways [6] [8].
Table 2: CYP Epoxygenase Products from EDA vs. Arachidonic Acid
| CYP Isoform | Primary EDA Product | Primary AA Product | Biological Activity of Diol |
|---|---|---|---|
| CYP2J2 | 14,15-Epoxy-icosa-5-enoic acid | 14,15-Epoxyeicosatrienoic acid | PPARγ agonism (EDA); Vasodilation (AA) |
| CYP2C9 | 5,6-Epoxy-icosa-14-enoic acid | 11,12-Epoxyeicosatrienoic acid | Anti-inflammatory (Both) |
| sEH Metabolite | 14,15-DiHEDA | 14,15-DiHETrE | Macrophage modulation (EDA) |
EDA directly and indirectly interfaces with eicosanoid biosynthesis. As a partial COX substrate, it undergoes limited oxygenation by prostaglandin endoperoxide synthase (PTGS1). Stopped-flow spectrometry shows that EDA (e.g., cis,cis-11,14-eicosadienoic acid) induces formation of the tyrosyl radical (Intermediate II) in PTGS1, but the reaction stalls before complete cyclization to prostaglandins. This results in abortive catalysis, generating hydroxyperoxyl radicals instead of PGG2 analogs. Consequently, EDA consumes COX catalytic cycles without yielding prostanoids, effectively dampening prostaglandin output when AA is limiting [6].
In leukotriene synthesis, EDA competitively inhibits leukotriene B4 (LTB4) binding to its receptor on neutrophils (Ki = 3.0 µM). This antagonism arises from structural mimicry of LTB4’s hydrophobic tail, reducing neutrophil chemotaxis and inflammatory activation. Additionally, EDA’s elongation product, sciadonic acid (Δ5,11,14-20:3), potently inhibits AA metabolism in platelets by COX-1, reducing thromboxane A2 synthesis. This positions EDA and its derivatives as endogenous modulators of leukotriene and prostaglandin networks [3] [10].
Moreover, EDA influences eicosanoid synthesis through substrate competition. It inhibits cytosolic PLA2α (cPLA2α) with an IC50 of ~15 µM, reducing AA liberation from membrane phospholipids. Lower AA availability consequently diminishes substrate flux through both COX and 5-lipoxygenase (5-LOX) pathways, creating broader anti-inflammatory effects [6] [10].
Table 3: EDA Modulation of Key Inflammatory Mediators
| Target Pathway | Mechanism of EDA Action | Functional Outcome |
|---|---|---|
| COX-1/2 | Partial substrate / Abortive catalysis | Reduced prostaglandin synthesis |
| LTB4 Receptor | Competitive antagonism (Ki=3.0 µM) | Inhibited neutrophil chemotaxis |
| cPLA2α | Inhibition (IC50~15 µM) | Reduced AA release for eicosanogenesis |
| 5-LOX | Substrate competition | Decreased leukotriene production |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6